molecular formula C12H12N6O B009116 8-Amino-9-benzylguanine CAS No. 100890-94-6

8-Amino-9-benzylguanine

Cat. No. B009116
M. Wt: 256.26 g/mol
InChI Key: DPDYTYOWSIRPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-9-benzylguanine (ABG) is a synthetic compound that has been widely used in scientific research as a tool to study the mechanisms of action of various proteins. ABG is a guanine analog that binds specifically to the active site of the enzyme, O6-alkylguanine-DNA alkyltransferase (AGT), and inhibits its activity.

Mechanism Of Action

8-Amino-9-benzylguanine binds specifically to the active site of AGT, which is a cysteine residue. The binding of 8-Amino-9-benzylguanine to AGT forms a covalent bond between the benzyl group of 8-Amino-9-benzylguanine and the cysteine residue of AGT. This covalent bond prevents AGT from repairing DNA damage caused by alkyl groups at the O6 position of guanine.

Biochemical And Physiological Effects

8-Amino-9-benzylguanine has been shown to inhibit the activity of AGT in vitro and in vivo. Inhibition of AGT activity can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy. 8-Amino-9-benzylguanine has also been shown to inhibit the activity of protein kinases and G protein-coupled receptors, which are involved in various physiological processes.

Advantages And Limitations For Lab Experiments

8-Amino-9-benzylguanine has several advantages for lab experiments. It is a specific inhibitor of AGT and has been widely used in cancer research to study the effects of AGT inhibition on cancer cell growth. 8-Amino-9-benzylguanine is also a useful tool to study the mechanisms of action of other proteins, such as protein kinases and G protein-coupled receptors. However, 8-Amino-9-benzylguanine has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which limits its use for in vivo studies. 8-Amino-9-benzylguanine is also toxic at high concentrations, which can limit its use for cell culture experiments.

Future Directions

There are several future directions for the use of 8-Amino-9-benzylguanine in scientific research. One direction is the development of more potent and selective inhibitors of AGT. Another direction is the use of 8-Amino-9-benzylguanine as a tool to study the mechanisms of action of other proteins involved in DNA repair and cancer cell growth. 8-Amino-9-benzylguanine can also be used to study the effects of AGT inhibition on other physiological processes, such as inflammation and immune response. Finally, 8-Amino-9-benzylguanine can be used in combination with other drugs to enhance their therapeutic efficacy in cancer treatment.

Synthesis Methods

The synthesis of 8-Amino-9-benzylguanine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group of guanine with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the selective benzoylation of the N7 position of guanine. The third step involves the removal of the TBDMS group, followed by the selective benzoylation of the N1 position of guanine. The final step involves the removal of the benzoyl groups, which yields 8-Amino-9-benzylguanine.

Scientific Research Applications

8-Amino-9-benzylguanine has been widely used in scientific research as a tool to study the mechanisms of action of various proteins. AGT is a DNA repair protein that removes alkyl groups from the O6 position of guanine, which can cause mutations and lead to cancer. 8-Amino-9-benzylguanine inhibits the activity of AGT by binding specifically to its active site, which allows researchers to study the effects of AGT inhibition on DNA repair and cancer cell growth. 8-Amino-9-benzylguanine has also been used as a tool to study the mechanisms of action of other proteins, such as protein kinases and G protein-coupled receptors.

properties

CAS RN

100890-94-6

Product Name

8-Amino-9-benzylguanine

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

2,8-diamino-9-benzyl-1H-purin-6-one

InChI

InChI=1S/C12H12N6O/c13-11-16-9-8(10(19)17-11)15-12(14)18(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,14,15)(H3,13,16,17,19)

InChI Key

DPDYTYOWSIRPMB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N=C(N3)N)N=C2N

SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N=C(N3)N)N=C2N

Origin of Product

United States

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